

# Spectroscopic Analysis of (±)-Tetrahydrozoline: A Technical Guide

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## Compound of Interest

Compound Name: (±)-Tetrahydrozoline

Cat. No.: B1198887

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the alpha-adrenergic agonist, (±)-Tetrahydrozoline. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers and professionals in drug development and analytical chemistry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for (±)-Tetrahydrozoline are summarized below.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of (±)-Tetrahydrozoline reveals the chemical environment of the hydrogen atoms in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.83	m	1H	H-3'
1.96	m	1H	H-3'
2.08	m	1H	H-2'
2.22	m	1H	H-2'
2.82	t	2H	H-4'
3.65	s	4H	H-4, H-5
4.38	t	1H	H-1'
7.12	m	3H	Ar-H
7.37	m	1H	Ar-H

Note: The assignments are based on the structure of ( $\pm$ )-Tetrahydrozoline and typical chemical shift values.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
21.6	C-3'
23.0	C-2'
29.3	C-4'
42.1	C-1'
52.0	C-4, C-5
126.0	Ar-CH
126.3	Ar-CH
129.2	Ar-CH
129.5	Ar-CH
134.1	Ar-C
139.7	Ar-C
166.4	C-2

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the significant absorption bands in the IR spectrum of ( $\pm$ )-Tetrahydrozoline.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3180	Strong	N-H Stretch
2929	Strong	C-H Stretch (aliphatic)
1616	Strong	C=N Stretch
1493	Medium	C=C Stretch (aromatic)
1453	Medium	CH <sub>2</sub> Bend
744	Strong	C-H Bend (ortho-disubstituted aromatic)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of (±)-Tetrahydrozoline shows a molecular ion peak and several fragment ions, which can be used to confirm the molecular weight and elucidate the structure.

m/z	Relative Intensity (%)	Assignment
200	25	[M] <sup>+</sup> (Molecular Ion)
199	100	[M-H] <sup>+</sup>
171	10	[M-C <sub>2</sub> H <sub>3</sub> N] <sup>+</sup>
144	15	[M-C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> ] <sup>+</sup>
131	55	[C <sub>10</sub> H <sub>9</sub> ] <sup>+</sup>
115	20	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

**Sample Preparation:** A solution of ( $\pm$ )-Tetrahydrozoline is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

**Data Acquisition:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.

## IR Spectroscopy

**Sample Preparation:** A small amount of the solid ( $\pm$ )-Tetrahydrozoline sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

**Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or the pure KBr pellet is first recorded and then automatically subtracted from the sample spectrum.

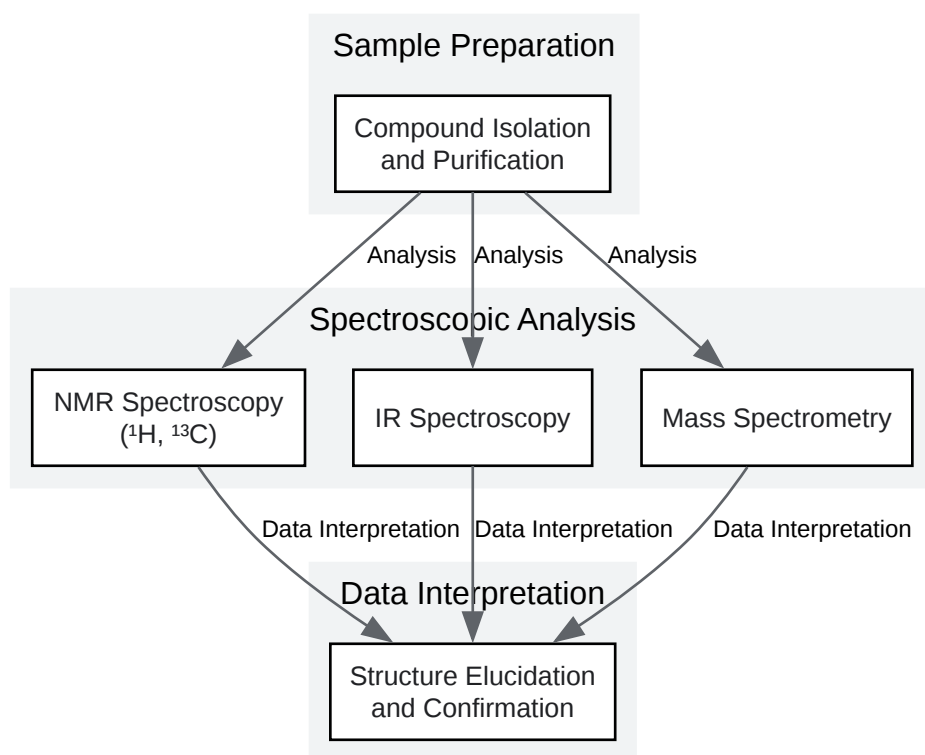
## Mass Spectrometry

**Sample Preparation:** A dilute solution of ( $\pm$ )-Tetrahydrozoline is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

**Data Acquisition:** The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. Electron ionization (EI) is a common method for generating ions.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like ( $\pm$ )-Tetrahydrozoline.



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Caption: General workflow for spectroscopic analysis of organic compounds.

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